4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry and agrochemical development. This compound features a piperazine moiety substituted with a pyridine ring containing a trifluoromethyl group, which enhances its biological activity and chemical stability. The presence of the chlorine atom further contributes to its unique properties, making it a target for various synthetic and biological studies.
This compound can be classified as a heterocyclic organic compound due to its inclusion of nitrogen atoms in the ring structures (piperazine and pyridine). It is often studied in the context of drug discovery, particularly for its potential as an inhibitor of bacterial enzymes such as phosphopantetheinyl transferases, which are crucial for bacterial viability and virulence . The molecular formula for this compound is with a molecular weight of approximately 503.9 g/mol .
The synthesis of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one can be approached through several methods:
The molecular structure of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one can be described as follows:
This structure features a piperazine ring connected to a pyridine ring that carries both chlorine and trifluoromethyl substituents, contributing to its distinctive chemical properties.
The compound undergoes various chemical reactions that are pivotal in its functionalization and application in medicinal chemistry:
The primary mechanism of action for 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one involves its role as an inhibitor of phosphopantetheinyl transferases. These enzymes catalyze critical post-translational modifications necessary for bacterial survival. By inhibiting these enzymes, the compound effectively disrupts bacterial metabolism and growth without significantly affecting human cells, making it a promising candidate for antibacterial applications .
The compound's melting point, boiling point, and specific reactivity profiles are crucial for practical applications but require empirical determination through experimental studies.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one has several notable applications:
Phosphopantetheinyl transferases (PPTases) are essential enzymes that activate carrier proteins in bacterial primary and secondary metabolism. They catalyze the attachment of phosphopantetheine moieties to acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), enabling fatty acid synthesis, nonribosomal peptide synthesis, and polyketide production. These processes are indispensable for bacterial viability, biofilm formation, and virulence factor production. In pathogens like Bacillus subtilis and Staphylococcus aureus, the Sfp-type PPTase regulates the biosynthesis of surfactin (a lipopeptide virulence factor) and other secondary metabolites critical for host colonization and immune evasion [1].
Genetic knockout studies confirm that PPTase-deficient bacteria exhibit severe growth defects and loss of virulence, highlighting their functional non-redundancy. Unlike mammals, where a single PPTase handles all modifications, bacteria utilize specialized PPTases (e.g., Sfp in Gram-positive bacteria), making them selective targets for antibacterial intervention [1] [3].
Conventional antibiotics face escalating resistance, necessitating strategies targeting unexploited bacterial pathways. PPTases represent such a target due to their absence in humans and role in fundamental bacterial processes. Inhibitors like 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) demonstrate that Sfp-PPTase inhibition disrupts secondary metabolism without cross-reactivity with human PPTases [1].
Table 1: Selectivity Profile of ML267 Against PPTases
PPTase Type | IC₅₀ (μM) | Activity Impact |
---|---|---|
Bacterial Sfp | < 1.0 | Complete inhibition of surfactin biosynthesis |
Human Analog | > 100 | No detectable activity loss |
ML267’s mechanism involves competitively binding Sfp’s active site, blocking phosphopantetheinylation. Sublethal doses attenuate metabolite production (e.g., surfactin), impairing bacterial communication and virulence. This "anti-virulence" approach may reduce selective pressure for resistance development compared to bactericidal agents [1].
Genetic studies underscore PPTases as bactericidal targets. Sfp gene deletion in B. subtilis abolishes surfactin production and halts sporulation. Similarly, in Staphylococcus aureus, PPTase knockdown reduces survival in macrophages by >90%. Chemical genetic analyses reveal that Escherichia coli develops resistance to piperazine-based PPTase inhibitors primarily via efflux pumps (acrAB-tolC upregulation), confirming target vulnerability when inhibitors bypass efflux [1] [3].
Table 2: Antibacterial Activity of Pyridinyl-Piperazine Derivatives
Compound Structure | Target Pathogen | MIC (μg/mL) | Resistance Mechanism |
---|---|---|---|
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-2-one analogs | MRSA | 2–8 | Efflux overexpression |
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanol [3] | E. coli | >64 | acrAB-tolC activation |
Phenotypic screening confirms that piperazine-linked trifluoromethylpyridinyl scaffolds—common to ML267 and related compounds like 3-Chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine [4]—retain activity against drug-resistant strains. This reinforces the pyridinyl-piperazine core as a privileged structure for PPTase inhibition.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1